molecular formula C26H22BrNO4 B11574901 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11574901
M. Wt: 492.4 g/mol
InChI Key: WKBAPYQFUJCMFB-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, a bromobenzoyl group, and an ethylphenoxy moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the bromobenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the ethylphenoxy group to the benzofuran core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids (e.g., AlCl3) are commonly used to facilitate the acylation and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromobenzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide is unique due to its combination of a bromobenzoyl group and an ethylphenoxy moiety attached to a benzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C26H22BrNO4/c1-3-17-8-14-20(15-9-17)31-16(2)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)18-10-12-19(27)13-11-18/h4-16H,3H2,1-2H3,(H,28,30)

InChI Key

WKBAPYQFUJCMFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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